
7-Methyl-5-nitro-benzooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-5-nitro-benzooxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with a methyl group at the 7th position and a nitro group at the 5th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 7-Methyl-5-nitro-benzooxazole, typically involves the cyclization of 2-aminophenols with various reagents. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring . Another approach involves the use of β-diketones and Brønsted acid catalysts .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs green chemistry principles. For instance, the use of samarium triflate as a reusable acid catalyst in aqueous medium provides an efficient and environmentally friendly method for synthesizing benzoxazoles . Additionally, iron-catalyzed hydrogen transfer strategies have been developed for the redox condensation of o-hydroxynitrobenzenes with alcohols to produce benzoxazoles .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-5-nitro-benzooxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 7-Methyl-5-amino-benzooxazole, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
7-Methyl-5-nitro-benzooxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Methyl-5-nitro-benzooxazole involves its interaction with various molecular targets. The planar structure of the benzoxazole ring allows it to engage in π-π stacking and hydrogen bonding interactions with biological molecules . The nitro group can participate in redox reactions, while the methyl group can influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound without the methyl and nitro groups.
5-Nitrobenzoxazole: Similar structure but lacks the methyl group.
7-Methylbenzoxazole: Similar structure but lacks the nitro group.
Uniqueness: 7-Methyl-5-nitro-benzooxazole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in medicinal chemistry and industrial processes .
Propriétés
Formule moléculaire |
C8H6N2O3 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
7-methyl-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H6N2O3/c1-5-2-6(10(11)12)3-7-8(5)13-4-9-7/h2-4H,1H3 |
Clé InChI |
JMXKPJUBHMMFSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1OC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13243532.png)
![3-[(2-Methoxyphenyl)sulfanyl]azetidine](/img/structure/B13243534.png)
![3-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13243541.png)

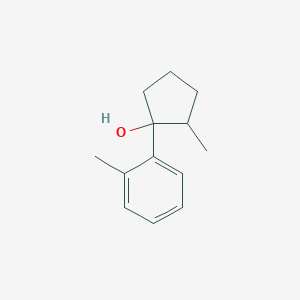
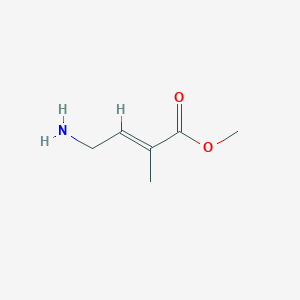
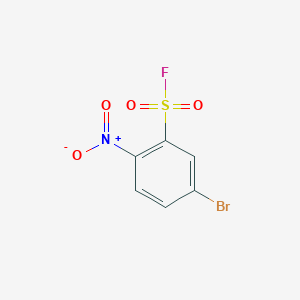
![tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate](/img/structure/B13243573.png)
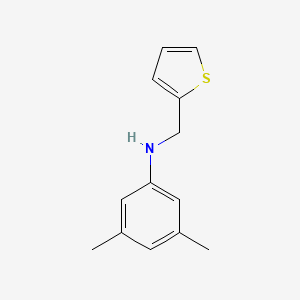
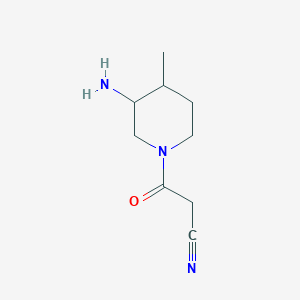
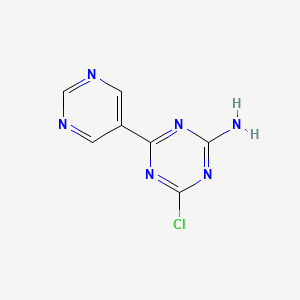
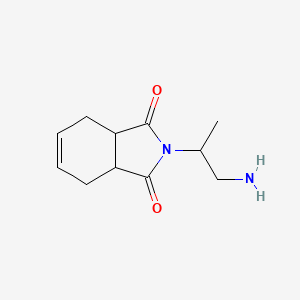
![6-Phenylspiro[2.5]octan-6-ol](/img/structure/B13243615.png)

